molecular formula C8H10BrNO B1281374 5-Bromo-2-ethoxyaniline CAS No. 68319-86-8

5-Bromo-2-ethoxyaniline

Cat. No.: B1281374
CAS No.: 68319-86-8
M. Wt: 216.07 g/mol
InChI Key: VVSSUPLMPJIGNN-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyaniline: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-ethoxyaniline: The synthesis of 5-Bromo-2-ethoxyaniline can be achieved through the bromination of 2-ethoxyaniline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-2-ethoxyaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxyaniline depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. The bromine and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethoxyaniline is unique due to the presence of both bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSSUPLMPJIGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68319-86-8
Record name 5-bromo-2-ethoxyaniline
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